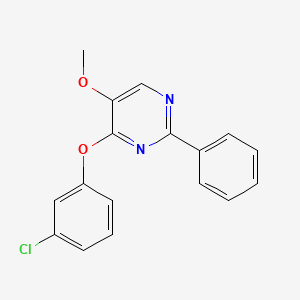
(2,6-Dibromo-4-cloro-3,5-dimetilfenoxi)ácido acético
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetic acid is an organic compound with the molecular formula C10H9Br2ClO3 It is a derivative of phenoxyacetic acid, characterized by the presence of bromine, chlorine, and methyl groups on the phenyl ring
Aplicaciones Científicas De Investigación
Catálisis: Síntesis de Derivados de 9-Aril-1,8-dioxo-octahidro-xanteno
Antecedentes: DCDBTSD es un nuevo reactivo de N-bromo sulfonamida sintetizado para fines catalíticos. Desempeña un papel crucial en la preparación de derivados de 9-aril-1,8-dioxo-octahidro-xanteno a través de una reacción de condensación.
Mecanismo:Aplicaciones: Estos derivados encuentran aplicaciones en:
Hidrometilación de Compuestos Orgánicos
Antecedentes: DCDBTSD se ha empleado en la secuencia de hidrometilación, particularmente para compuestos protegidos con metoxi.
Aplicaciones:Reacciones Multicomponente en una Sola Etapa (MCR) en Agua
Antecedentes: Las propiedades catalíticas homogéneas de DCDBTSD lo hacen adecuado para las MCR.
Aplicaciones:- Síntesis de Heterociclos: Facilita la síntesis en una sola etapa de derivados de 4H-pirano, piranopirazol y pirazolo[1,2-b]ftalazina en agua .
Acoplamiento de Suzuki-Miyaura
Antecedentes: La reacción de acoplamiento cruzado de Suzuki-Miyaura se utiliza ampliamente para la formación de enlaces carbono-carbono.
Aplicaciones:Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetic acid typically involves the bromination and chlorination of 3,5-dimethylphenol, followed by the introduction of the acetic acid moiety. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation. The final step involves the esterification or acylation to introduce the acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove halogen atoms or reduce the carboxylic acid group to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include
Propiedades
IUPAC Name |
2-(2,6-dibromo-4-chloro-3,5-dimethylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2ClO3/c1-4-7(11)10(16-3-6(14)15)8(12)5(2)9(4)13/h3H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPHEXOBZOOVNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)OCC(=O)O)Br)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2433153.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2433155.png)
![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2433156.png)






![Methyl (E)-4-[4-(3-methylquinolin-8-yl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2433169.png)

![8-Nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2433172.png)
